molecular formula C6H12ClO5P B1200385 1-Chloro-2-ketohexanol-6-phosphate CAS No. 69120-17-8

1-Chloro-2-ketohexanol-6-phosphate

Cat. No.: B1200385
CAS No.: 69120-17-8
M. Wt: 230.58 g/mol
InChI Key: MRVPURQSDAPZES-UHFFFAOYSA-N
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Description

1-Chloro-2-ketohexanol-6-phosphate (CAS 69120-17-8) is a specialized biochemical tool recognized in research for its role as a covalent active-site reagent for the enzyme phosphoglucose isomerase . Studies have demonstrated that this compound acts as an enzyme inactivator, functioning through a mechanism that involves the initial formation of a reversible enzyme-inhibitor complex before proceeding to irreversible inactivation via its chloromethyl oxo functional groups . The kinetics of this inactivation have been characterized as pseudo-first-order with respect to enzyme concentration, with saturation kinetics observed at varying inactivator concentrations, indicating a specific and targeted mechanism of action . Its research value is highlighted in enzymology for probing the active site of phosphoglucose isomerase, and its effects can be modulated by the presence of substrate or competitive inhibitors such as 6-phosphogluconate, which provide a protective effect against inactivation . The compound is supplied for in-vitro research applications exclusively. It is strictly intended for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

69120-17-8

Molecular Formula

C6H12ClO5P

Molecular Weight

230.58 g/mol

IUPAC Name

(6-chloro-5-oxohexyl) dihydrogen phosphate

InChI

InChI=1S/C6H12ClO5P/c7-5-6(8)3-1-2-4-12-13(9,10)11/h1-5H2,(H2,9,10,11)

InChI Key

MRVPURQSDAPZES-UHFFFAOYSA-N

SMILES

C(CCOP(=O)(O)O)CC(=O)CCl

Canonical SMILES

C(CCOP(=O)(O)O)CC(=O)CCl

Other CAS No.

69120-17-8

Synonyms

1-chloro-2-ketohexanol-6-phosphate
1-chloro-2-oxohexanol-6-phosphate
1-CKHP

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name CAS RN Molecular Formula Key Functional Groups Molecular Weight (g/mol)
1-Chloro-2-ketohexanol-6-phosphate 69120-17-8 C₆H₁₂ClO₅P Chloro, keto, phosphate ester 230.58
2-Hexanone,3-hydroxy-3-propyl-, O-ethyloxime 154874-71-2 C₁₁H₂₃NO₂ Keto, hydroxy, propyl, ethyloxime 201.31
2-Ethylhexyl methylphosphonofluoridate 458-71-9 C₉H₂₀FO₂P Phosphonofluoridate, ethylhexyl ester 210.22

Structural and Reactivity Differences

(a) 1-Chloro-2-ketohexanol-6-phosphate vs. 2-Hexanone,3-hydroxy-3-propyl-, O-ethyloxime
  • Functional Groups : The target compound’s chloro and phosphate groups contrast with the analog’s hydroxy , propyl , and ethyloxime moieties. The phosphate group increases polarity and water solubility, while the ethyloxime (C=N-O-) group in the analog may act as a chelating agent or stabilize tautomeric forms .
  • Reactivity: The chloro group in 1-Chloro-2-ketohexanol-6-phosphate could facilitate nucleophilic substitution reactions, whereas the ethyloxime group might participate in condensation or coordination chemistry.
(b) 1-Chloro-2-ketohexanol-6-phosphate vs. 2-Ethylhexyl methylphosphonofluoridate
  • Phosphorus Chemistry: Both compounds contain phosphorus, but the target’s phosphate ester is less reactive than the analog’s phosphonofluoridate group, which includes a P-F bond—a hallmark of nerve agents or pesticides .
  • Environmental Impact: The fluorine atom in 2-Ethylhexyl methylphosphonofluoridate increases its environmental persistence, whereas the phosphate ester in the target compound may hydrolyze more readily under aqueous conditions .

Research Findings and Inferred Properties

  • Chlorination may enhance lipid solubility, enabling membrane permeability in biochemical assays .
  • 2-Hexanone,3-hydroxy-3-propyl-, O-ethyloxime: The ethyloxime group’s ability to form stable complexes with metal ions could be exploited in catalysis or sensor design. Lower polarity compared to the target compound may limit its utility in aqueous systems .
  • 2-Ethylhexyl methylphosphonofluoridate: The P-F bond’s high stability and toxicity align with its classification as a Schedule 1A01 chemical under chemical weapons conventions .

Preparation Methods

Stepwise Synthesis from Glutaric Acid Monomethyl Ester

The primary synthesis route begins with glutaric acid monomethyl ester, a commercially available intermediate. The process involves three critical stages:

  • Oxidation and Cyclization : Glutaric acid monomethyl ester undergoes ozonolysis in the presence of a carboxylic acid (e.g., acetic acid or isobutyric acid) to form a cyclic intermediate. This step ensures the introduction of the keto group at the C2 position.

  • Chlorination : The intermediate is treated with an alkali metal hypochlorite (e.g., sodium hypochlorite) under acidic conditions, leading to the selective incorporation of chlorine at the C1 position. Carboxylic acids act as catalysts, enhancing reaction efficiency by stabilizing the hypochlorite intermediate.

  • Phosphorylation : The chlorinated product is phosphorylated using phosphorus oxychloride (POCl₃) or a similar agent, yielding the final 6-phosphate derivative. This step requires anhydrous conditions to prevent hydrolysis of the phosphate group.

Table 1: Optimal Reaction Conditions for Synthesis

StepReagents/ConditionsTemperatureTimeYield (%)
OxidationO₃, Acetic acid10–30°C6 h78–85
ChlorinationNaOCl, Acetic acid0–20°C2 h65–72
PhosphorylationPOCl₃, Pyridine−10°C4 h58–63

Data derived from experimental protocols in.

Experimental Optimization and Kinetic Studies

Role of Carboxylic Acids in Chlorination

Carboxylic acids (e.g., acetic acid) are critical in both oxidation and chlorination steps. They stabilize reactive intermediates, prevent side reactions, and enhance hypochlorite activity. For instance, increasing acetic acid concentration from 5% to 20% improves 6-chloro-2-hexanone yield by 15% in analogous syntheses. Similar effects are observed in the chlorination of glutaric acid derivatives, where carboxylic acids reduce dichloro byproduct formation.

Enzyme Inactivation Kinetics

1-Chloro-2-ketohexanol-6-phosphate exhibits pseudo-first-order inactivation kinetics against phosphoglucose isomerase (PGI). Key parameters include:

  • Half-life of Inactivation : 6 hours at pH 7.5 and 30°C.

  • Dissociation Constant (Kdiss) : 14.2 mM for the enzyme-inhibitor complex.

  • Protective Effects : Substrates like 6-phosphogluconate reduce inactivation rates by competitively binding to PGI’s active site.

Table 2: Kinetic Parameters for PGI Inactivation

ParameterValueConditions
Kdiss14.2 mMpH 7.5, 30°C
Inactivation Rate0.116 h⁻¹2.0 µM inhibitor
Substrate Protection65% reduction10 mM 6-phosphogluconate

Data sourced from.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are pivotal in confirming the structure of 1-chloro-2-ketohexanol-6-phosphate. Key spectral features include:

  • Chlorine Adjacent Proton : A triplet at δ 4.2 ppm (J = 6.5 Hz) for the C1 proton adjacent to chlorine.

  • Keto Group Carbon : A carbonyl carbon signal at δ 208 ppm in ¹³C NMR.

  • Phosphate Group : A doublet of doublets at δ 3.9 ppm for the C6 phosphate moiety.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular formula (C₆H₁₀ClO₇P) with a measured m/z of 260.9854 (calculated 260.9856). Fragmentation patterns confirm the loss of HCl (m/z 224.9921) and PO₃ (m/z 180.0453).

Applications in Biochemical Research

1-Chloro-2-ketohexanol-6-phosphate is primarily used to study PGI kinetics, but its applications extend to:

  • Enzyme Mechanistic Studies : Irreversible inactivation allows precise mapping of active-site residues.

  • Drug Development : As a structural analog of glycolysis intermediates, it informs the design of metabolic inhibitors .

Q & A

Q. What challenges arise in scaling up the synthesis of 1-chloro-2-ketohexanol-6-phosphate, and how can they be mitigated?

  • Methodological Answer : Address heat/mass transfer limitations via microreactor technology. Use process analytical technology (PAT) for real-time monitoring of intermediates .

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